1,2-Ethanediol Disodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

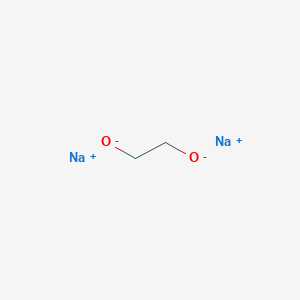

1,2-Ethanediol Disodium Salt, also known as Disodium Ethylene Glycol, is an organic compound with the molecular formula C₂H₄Na₂O₂ and a molecular weight of 106.03 g/mol . It is a disodium salt derivative of ethylene glycol, commonly used in various research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Ethanediol Disodium Salt can be synthesized through the reaction of ethylene glycol with sodium hydroxide. The reaction typically involves the following steps:

Reaction Setup: Ethylene glycol is mixed with an aqueous solution of sodium hydroxide.

Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.

Formation of Disodium Salt: The reaction proceeds with the formation of this compound and water as a byproduct.

The overall reaction can be represented as:

C2H6O2+2NaOH→C2H4Na2O2+2H2O

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Ethanediol Disodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylate salts.

Reduction: It can be reduced to regenerate ethylene glycol.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.

Major Products Formed

Oxidation: Carboxylate salts such as sodium oxalate.

Reduction: Ethylene glycol.

Substitution: Various substituted ethylene glycol derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Biochemical Assays

-

Cryoprotectant

- In protein crystallization for X-ray diffraction studies, this compound serves as a cryoprotectant, preventing ice formation that can disrupt crystal integrity during cooling.

- Organic Synthesis

- Pharmaceutical Applications

- Polymer Production

Case Studies

- Protein Purification : A study demonstrated that using this compound significantly improved the yield of purified proteins from bacterial lysates. The salt facilitated better precipitation of proteins during the purification process.

- X-ray Crystallography : In a case involving X-ray crystallography of enzymes, the application of this salt as a cryoprotectant resulted in high-quality crystals suitable for structural analysis.

- Pharmaceutical Formulation : Research into drug solubility indicated that incorporating this compound into formulations increased the dissolution rate of poorly soluble drugs by enhancing their aqueous solubility.

Wirkmechanismus

The mechanism of action of 1,2-Ethanediol Disodium Salt involves its ability to act as a nucleophile due to the presence of the disodium ions. It can readily participate in nucleophilic substitution reactions, targeting electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Ethanediol (Ethylene Glycol): The parent compound of 1,2-Ethanediol Disodium Salt, commonly used as an antifreeze and in the production of polyethylene terephthalate.

1,2-Propanediol (Propylene Glycol): Similar in structure but with an additional methyl group, used in food, pharmaceuticals, and cosmetics.

1,2-Butanediol: A longer-chain diol with similar chemical properties, used in the production of plastics and as a solvent.

Uniqueness

This compound is unique due to its disodium salt form, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in specific industrial and research applications where these properties are advantageous.

Biologische Aktivität

1,2-Ethanediol Disodium Salt, also known as Disodium Ethylene Glycol, is an organic compound with the molecular formula C₂H₄Na₂O₂. It has garnered attention in various fields, including biochemistry and medicinal chemistry, due to its unique properties and biological activities. This article explores its synthesis, mechanisms of action, applications, and relevant research findings.

Synthesis and Properties

This compound is synthesized by reacting ethylene glycol with sodium hydroxide. The reaction can be summarized as follows:

This compound is typically a white crystalline solid that is highly soluble in water, making it suitable for various applications in biochemical assays and industrial processes.

The biological activity of this compound primarily arises from its ability to act as a nucleophile due to the presence of disodium ions. This property allows it to participate in nucleophilic substitution reactions with electrophilic centers in biological molecules. The specific molecular targets and pathways depend on the application but generally involve interactions with proteins and enzymes.

Applications in Biological Research

- Protein Purification : this compound is utilized as a precipitating agent in protein purification processes. It aids in the separation of proteins from cellular lysates during purification, enhancing yield and purity.

- Cryoprotection : This compound serves as a cryoprotectant during protein crystallization for X-ray diffraction studies. Its ability to stabilize proteins at low temperatures is crucial for obtaining high-resolution structural data.

- Biochemical Assays : It is employed in various biochemical assays due to its solubility and reactivity, facilitating the study of enzyme kinetics and interactions within biological systems.

Study on Electrolyte Stability

A recent study investigated the stability of sodium-based electrolytes incorporating this compound in sodium-ion batteries. The findings indicated that elevated temperatures increased the degradation rates of diols like ethylene glycol and propylene glycol within the electrolyte system. The study highlighted the role of this compound in maintaining electrolyte stability under varying conditions .

Protein Crystallization

In another research endeavor focused on protein crystallization, this compound was shown to significantly enhance crystal quality compared to traditional cryoprotectants. The results indicated improved diffraction patterns, which are essential for accurate structural analysis of proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Ethylene Glycol | C₂H₆O₂ | Toxicity concerns; widely used as antifreeze |

| Glycerol | C₃H₈O₃ | Non-toxic; used as a humectant and solvent |

| 1,3-Propanediol | C₃H₈O₂ | Used as a solvent; less toxic than ethylene glycol |

| Diethylene Glycol | C₄H₁₀O₃ | Used in antifreeze; similar properties to ethylene glycol |

This compound is unique among these compounds due to its dual sodium ion presence, which enhances its solubility and reactivity compared to other diols. This characteristic allows it to participate effectively in ionic reactions while maintaining compatibility with various solvents and reaction conditions.

Eigenschaften

IUPAC Name |

disodium;ethane-1,2-diolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.2Na/c3-1-2-4;;/h1-2H2;;/q-2;2*+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQFSKAWABBDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[O-])[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Na2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.